molecular formula C9H12ClF2NO B6165697 2-[3-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride CAS No. 945840-67-5

2-[3-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride

Cat. No.: B6165697
CAS No.: 945840-67-5
M. Wt: 223.6
InChI Key:
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Description

2-[3-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride is a chemical compound with the molecular formula C9H12ClF2NO and a molecular weight of 223.65 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride typically involves the introduction of the difluoromethoxy group to the phenyl ring followed by the formation of the ethan-1-amine moiety. One common method involves the reaction of 3-(difluoromethoxy)benzaldehyde with nitromethane under basic conditions to form the corresponding nitrostyrene intermediate. This intermediate is then reduced using hydrogenation or other reducing agents to yield 2-[3-(difluoromethoxy)phenyl]ethan-1-amine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes, advanced catalytic systems, and efficient purification techniques to meet the demands of commercial applications .

Chemical Reactions Analysis

Types of Reactions

2-[3-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its amine or other reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethoxybenzoic acid derivatives, while reduction may produce the corresponding amine .

Scientific Research Applications

2-[3-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride
  • 2-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride

Uniqueness

2-[3-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride is unique due to its specific difluoromethoxy substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .

Properties

CAS No.

945840-67-5

Molecular Formula

C9H12ClF2NO

Molecular Weight

223.6

Purity

95

Origin of Product

United States

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